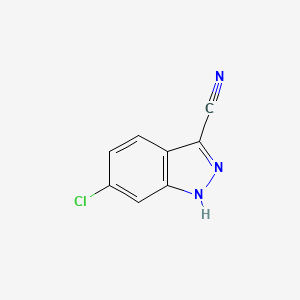
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline
Descripción general
Descripción
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline, also known as ESMP, is an aniline derivative that has been studied extensively for its potential applications in scientific research. ESMP is a versatile compound that has been used in a variety of research applications, from biochemical and physiological studies to laboratory experiments.
Aplicaciones Científicas De Investigación
Receptor Antagonism
Substituted diphenyl sulfones, including derivatives related to 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline, have been synthesized and assessed for their antagonistic activities towards 5-HT₆ receptors. These compounds, particularly those with piperazinyl moieties, have shown significant potency in blocking serotonin-induced responses, indicating their potential application in the study of serotonin receptors and possibly in the development of therapeutic agents targeting these receptors (Ivachtchenko et al., 2013).
Antibacterial Activity
Compounds with structures similar to 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline have been prepared and evaluated for their antibacterial activity. Notably, derivatives of pyrido(2,3-d)pyrimidine with piperazinyl groups have demonstrated effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting the potential utility of these compounds in antibacterial research and drug development (Matsumoto & Minami, 1975).
Synthesis and Characterization
The synthesis of sulfonamide-amide derivatives, related to the chemical structure of interest, has been reported, with these compounds showing significant antibacterial and antifungal activities. Such studies contribute to the understanding of structure-activity relationships and the development of new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Propiedades
IUPAC Name |
2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-19(17,18)13-5-4-11(10-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXVHXYHXKWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)
![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)
![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)
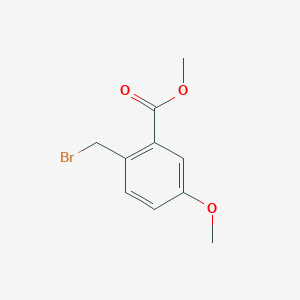
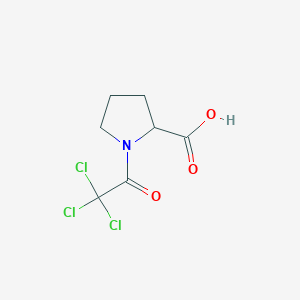

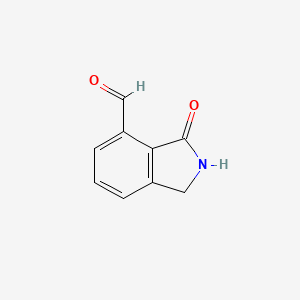
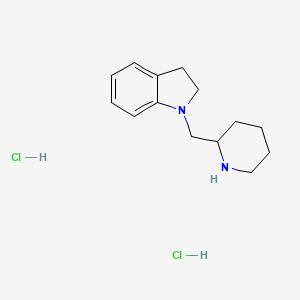
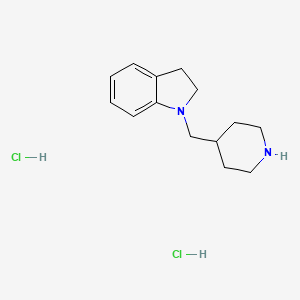
![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)
